

(4-Chlorophenylthio)acetone chemical structure and IUPAC name

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Compound of Interest

Compound Name: (4-Chlorophenylthio)acetone

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An In-depth Technical Guide to (4-Chlorophenylthio)acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **(4-Chlorophenylthio)acetone**, also known by its IUPAC name, 1-[(4-chlorophenyl)thio]propan-2-one. The document details its chemical structure, properties, a representative synthesis protocol, and a logical workflow for its preparation. This information is intended to support professionals in the fields of chemical synthesis, proteomics research, and drug discovery.

Chemical Structure and IUPAC Name

(4-Chlorophenylthio)acetone is a ketone and a thioether derivative. The structure consists of an acetone molecule where one of the alpha-hydrogens is substituted by a 4-chlorophenylthio group.

- IUPAC Name: 1-[(4-chlorophenyl)thio]propan-2-one[1][2][3]
- CAS Number: 25784-83-2[1][4][5][6]
- Molecular Formula: C₉H₉ClOS[1][4][6][7]
- SMILES: CC(=O)CSc1ccc(Cl)cc1[1][5]

Chemical Structure:

Caption: Chemical structure of 1-[(4-chlorophenyl)thio]propan-2-one.

Physicochemical Properties

The quantitative data for **(4-Chlorophenylthio)acetone** are summarized in the table below. These properties are essential for handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Weight	200.69 g/mol	[1] [4] [5] [6] [8]
Appearance	Light yellow to yellow solid	[1] [2]
Melting Point	38-42 °C	[1] [2] [5] [9] [10]
Density	1.26 g/cm ³ at 20°C	[2] [9] [10]
Flash Point	> 110 °C (> 230 °F) - closed cup	[1] [5] [9]
Vapor Pressure	0.113 - 0.21 Pa at 20-25°C	[2] [9] [10]
Purity	Typically available at ≥97%	[1] [4] [5]
Storage Temperature	2-8°C, preferably under nitrogen	[2] [9] [10]

Experimental Protocols

While this compound is commercially available, the following section provides a representative protocol for its synthesis, based on established chemical principles for the formation of α-keto thioethers. This compound is often used as an intermediate in the synthesis of more complex molecules.[\[11\]](#)

Synthesis of 1-[(4-chlorophenyl)thio]propan-2-one

This protocol describes the nucleophilic substitution reaction between 4-chlorothiophenol and chloroacetone.

Materials and Reagents:

- 4-chlorothiophenol
- Chloroacetone
- Potassium Carbonate (K_2CO_3) or Sodium Hydroxide (NaOH)
- Acetone or Acetonitrile (as solvent)
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Deionized water

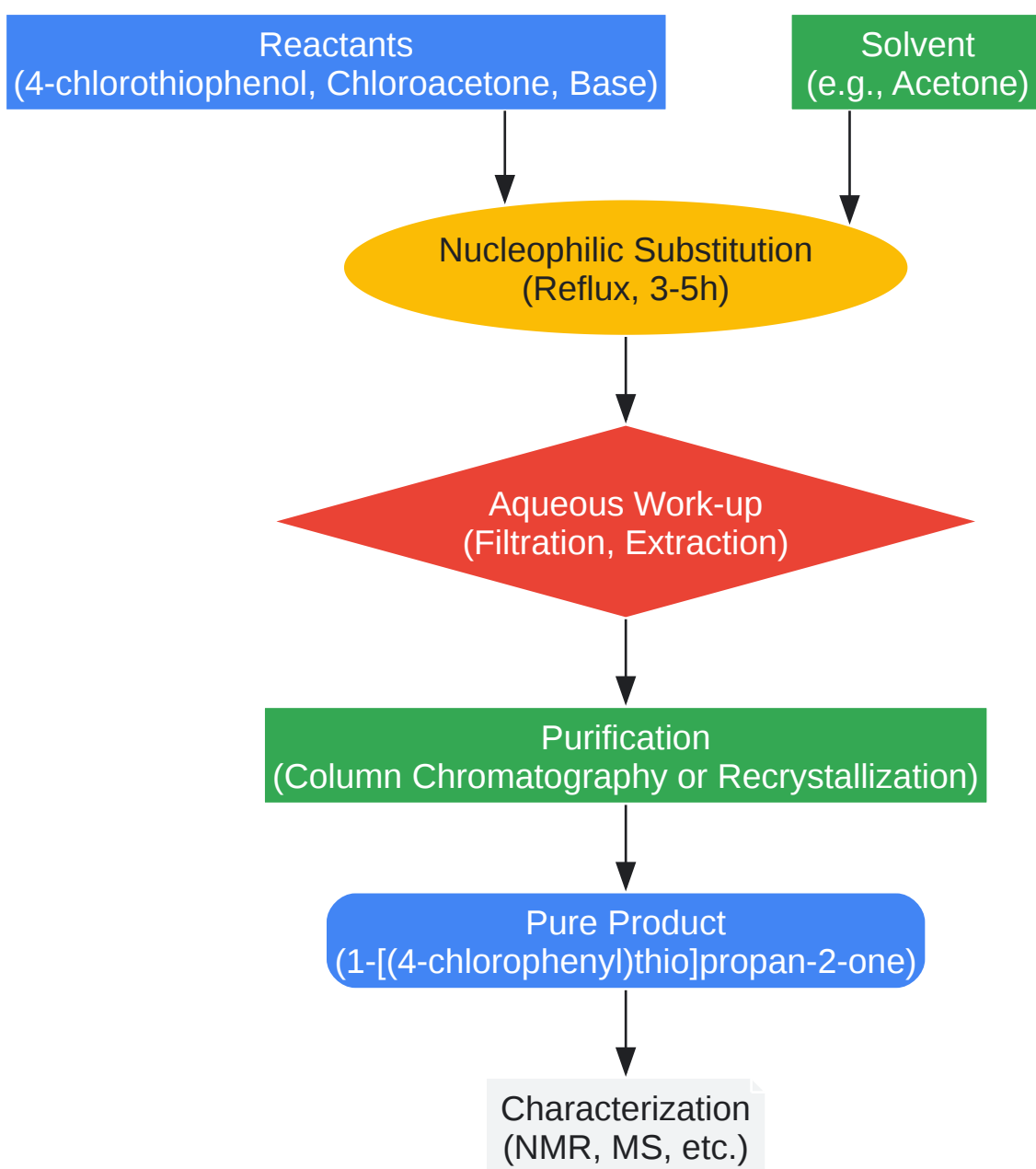
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol (1.0 equivalent) and a base such as potassium carbonate (1.2 equivalents) in a suitable solvent like acetone.
- **Addition of Reagent:** To the stirring solution, add chloroacetone (1.1 equivalents) dropwise at room temperature.
- **Reaction:** Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.
- **Extraction:** Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

- Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-[(4-chlorophenyl)thio]propan-2-one.

Synthesis and Purification Workflow

The logical flow for the laboratory preparation of **(4-Chlorophenylthio)acetone** is depicted below. This workflow outlines the key stages from starting materials to the final, purified compound.



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Caption: General workflow for the synthesis and purification of **(4-Chlorophenylthio)acetone**.

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